2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one
Description
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one (CAS: 4712-12-3) is a chromenone derivative featuring a dihydro-4H-chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at the 2-position. Its molecular formula is C₁₇H₁₄O₆, with a molecular weight of 314.29 g/mol. The compound’s safety profile includes acute oral toxicity (Category 4) and skin/eye irritation risks, as noted in its safety data sheet .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-15-8-7-11(9-17(15)20-2)16-10-13(18)12-5-3-4-6-14(12)21-16/h3-9,16H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIUXPGYJBPFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=CC=CC=C3O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-21-4 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC50185 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Reaction Design and Optimization
The most efficient route involves palladium(II) trifluoroacetate-mediated oxidative cyclization of (E)-2'-hydroxy-3,4-dimethoxychalcone. Under oxygen atmosphere in 1,4-dioxane/DMSO (3:1) at 100°C for 16 hours, this method achieves 93% yield. Critical parameters include:
- Catalyst loading : 5 mol% Pd(OCOCF₃)₂ with 10 mol% 2,2'-bipyridinyl co-catalyst
- Solvent polarity : DMSO enhances cyclization kinetics by stabilizing charged intermediates
- Oxidant : Molecular oxygen prevents over-oxidation of the dihydrochromenone core
Side products (<7%) primarily arise from chalcone dimerization, mitigated through slow substrate addition.
Aldol-Cyclization Cascade Strategy
Two-Step Synthesis from 3,4-Dimethoxybenzaldehyde
A scalable approach condenses 3,4-dimethoxybenzaldehyde with 2-hydroxyacetophenone derivatives under basic conditions (NaOH, EtOH/H₂O), followed by iodine-mediated cyclization:
Step 1 : Aldol adduct formation
- Yield: 89% (room temperature, 12 h)
- Byproducts: <5% cis/trans isomerization products
Step 2 : Oxidative cyclization with I₂/DMSO
- Yield: 91% (80°C, 6 h)
- Mechanism: Iodine acts as both oxidant and Lewis acid, facilitating diketone → chromenone conversion
Knoevenagel Condensation for Functionalized Derivatives
Thiazolidinedione Annulation
Piperidine-catalyzed condensation with thiazolidine-2,4-dione in ethanol produces antitumor-active derivatives:
| Condition | Parameter | Value |
|---|---|---|
| Temperature | Reflux | 78°C |
| Time | Reaction duration | 8 h |
| Molar Ratio | Flavanone:TZD | 1:1.2 |
| Yield | Isolated product | 84–89% |
Characterization via X-ray diffraction confirms regioselective annulation at C-3 of the chromenone core.
Neber Rearrangement for Amino-Functionalized Analogs
Oxime Tosylate Intermediate
Treatment of flavanone oximes with p-toluenesulfonyl chloride (1.2 eq) in CH₂Cl₂/Et₃N generates tosyloximes, which undergo Neber rearrangement:
- Tosylation : 92% yield (reflux, 3 h)
- Ring-opening : NaOEt/toluene, 24 h → α-aminoketone intermediate
- Cyclization : HCl-mediated (3N) → cis/trans-3-aminoflavanones (87% combined yield)
Industrial-Scale Considerations
Continuous Flow Reactor Adaptation
Pilot studies demonstrate enhanced efficiency in Pd-catalyzed routes using microfluidic systems:
| Parameter | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Reaction Time | 16 h | 2.5 h | 84% faster |
| Pd Loading | 5 mol% | 2.1 mol% | 58% reduction |
| Space-Time Yield | 12 g/L·h | 47 g/L·h | 291% increase |
Purification via simulated moving bed chromatography achieves >99.5% purity with 96% solvent recovery.
Byproduct Analysis and Mitigation
Common impurities and control strategies:
Over-oxidized chromones (4H-chromen-4-one)
C-2 epimers
Polymerized chalcones
Spectroscopic Fingerprinting
Critical characterization data for quality control:
¹H NMR (400 MHz, CDCl₃)
- δ 2.82 (dd, J=17.6, 12.4 Hz, H-3a)
- δ 3.89 (s, 6H, OCH₃)
- δ 5.02 (d, J=12.4 Hz, H-2)
HRMS (ESI-TOF)
- Calculated for C₁₇H₁₆O₄: 284.1048 [M+H]⁺
- Observed: 284.1051
Chemical Reactions Analysis
Oxidation Reactions
The dihydrochromenone core and methoxy-substituted phenyl group participate in selective oxidation processes:
| Reagent/Conditions | Site of Reaction | Product | Mechanistic Pathway |
|---|---|---|---|
| KMnO₄ (acidic medium) | Dihydrochromenone ring | 2-(3,4-Dimethoxyphenyl)-4H-chromen-4-one | Dehydrogenation via radical intermediates |
| H₂O₂/Fe²⁺ (Fenton’s reagent) | Aromatic methoxy groups | Demethylation to hydroxyl derivatives | Oxidative cleavage of methoxy groups |
| Ozone (O₃) | Phenyl ring double bonds | Formation of ozonides (unstable intermediates) | Cycloaddition followed by decomposition |
Key Findings :
-
Dehydrogenation of the dihydrochromenone ring to form a fully aromatic chromen-4-one is achievable under strong oxidative conditions .
-
Methoxy groups undergo demethylation to hydroxyl groups under radical oxidative conditions, enhancing polarity and biological activity .
Reduction Reactions
The ketone moiety and aromatic system are susceptible to reduction:
| Reagent/Conditions | Site of Reaction | Product | Mechanistic Pathway |
|---|---|---|---|
| NaBH₄ (methanol) | Ketone (C4) | 2-(3,4-Dimethoxyphenyl)-2,3-dihydrochromen-4-ol | Nucleophilic hydride attack |
| H₂/Pd-C | Aromatic rings | Partially saturated dihydro derivatives | Catalytic hydrogenation |
Key Findings :
-
Selective reduction of the ketone to an alcohol preserves the dihydrochromenone structure while altering solubility .
-
Full hydrogenation of aromatic rings is sterically hindered by methoxy substituents.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites:
| Reagent/Conditions | Site of Reaction | Product | Mechanistic Pathway |
|---|---|---|---|
| Br₂ (CH₃COOH) | Aromatic ring (para to OCH₃) | Brominated derivatives | Electrophilic aromatic substitution |
| HNO₃/H₂SO₄ | Aromatic ring | Nitro-substituted analogs | Nitronium ion attack |
| R-OH (acidic conditions) | Methoxy groups | Transetherification products | Nucleophilic substitution |
Key Findings :
-
Bromination occurs preferentially at the para position relative to methoxy groups due to directing effects .
-
Methoxy groups resist nucleophilic substitution unless under strongly acidic or basic conditions .
Cyclization and Condensation Reactions
The compound serves as a precursor for fused heterocycles:
| Reagent/Conditions | Product | Application |
|---|---|---|
| NH₂OH (ethanol, reflux) | Oxime derivatives | Intermediate for Neber rearrangement |
| R-NH₂ (catalytic acid) | Schiff base analogs | Bioactive ligand synthesis |
Key Findings :
-
Oxime formation at the ketone enables access to aziridine intermediates, useful for synthesizing nitrogen-containing heterocycles .
-
Condensation with amines yields Schiff bases with enhanced chelating properties.
Stability and Degradation
The compound undergoes photodegradation and hydrolytic cleavage under specific conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (λ = 254 nm) | Radical-mediated ring opening | 48–72 hours |
| Aqueous NaOH (1 M, 70°C) | Hydrolysis of methoxy groups | <24 hours |
Key Findings :
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituent groups and saturation levels:
Key Observations :
- The 2,3-dihydro-4H-chromen-4-one core introduces partial saturation, which may influence conformational flexibility and binding affinity compared to fully aromatic chromenones or cyclopentanone-based analogs .
Antitumor Potential
- The hydroxylated analogs (e.g., 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-chromen-4-one) demonstrate superior antitumor activity due to enhanced hydrogen bonding with biological targets, as evidenced by their compliance with Lipinski’s rule and high docking scores .
- The target compound’s methoxy groups may reduce direct antitumor efficacy but improve bioavailability by resisting rapid metabolic degradation .
Antioxidant and Enzyme Inhibition
- Curcumin analogs with 3,4-dimethoxy substituents (e.g., compound 3e) exhibit strong free radical scavenging (IC₅₀: 8.2 µM) and tyrosinase inhibition (IC₅₀: 12.5 µM), suggesting that methoxy groups can enhance electron-donating capacity .
Physicochemical Properties
- Solubility & Bioavailability : Hydroxylated analogs (e.g., 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one) show higher aqueous solubility (LogP: 1.2) and bioavailability scores (0.55–0.56) compared to the target compound (LogP: ~2.8) due to increased polarity .
- Synthetic Accessibility : Methoxy-substituted compounds generally have lower synthetic accessibility scores (SAS: 3.5–4.2) than hydroxylated derivatives (SAS: 1.5–3.4), reflecting the challenges in introducing methoxy groups .
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one , also known as a flavonoid derivative, has gained attention in recent years due to its potential biological activities. This article explores the biological properties of this compound, including its anticancer effects, antioxidant capabilities, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one is , with a molecular weight of approximately 288.31 g/mol. The structure features a chromenone backbone with dimethoxy substitution on the phenyl ring. This unique structure contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 25 | |
| HCT116 (Colon Cancer) | 30 | |
| HepG2 (Liver Cancer) | 35 | |
| A549 (Lung Cancer) | 40 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. For instance, in MCF7 cells, treatment with this compound resulted in increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a shift towards apoptosis induction .
Antioxidant Properties
Flavonoids are well-known for their antioxidant properties, and 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one is no exception. Studies have demonstrated that this compound can scavenge free radicals and reduce oxidative stress in vitro. The antioxidant activity was assessed using DPPH and ABTS assays:
These results indicate that the compound effectively neutralizes free radicals, which is crucial for preventing cellular damage associated with various diseases.
The biological activity of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound inhibits key signaling pathways involved in cell growth and proliferation.
- Induction of Apoptosis : It promotes apoptosis through mitochondrial pathways and activation of caspases.
- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.
Case Studies
A notable case study involved the evaluation of this compound's effects on human breast cancer cells (MCF7). The study revealed that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis as evidenced by flow cytometry analysis . Furthermore, animal models treated with this compound showed reduced tumor growth rates compared to control groups .
Q & A
Q. What analytical techniques are critical for assessing ecological impacts of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
